5-Bromo-4-Methyl-2-Nitropyridine
Overview
Description
5-Bromo-4-Methyl-2-Nitropyridine is a useful research compound. Its molecular formula is C6H5BrN2O2 and its molecular weight is 217.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It’s known that nitropyridines are often used in the synthesis of various pharmaceuticals and can interact with a variety of biological targets .
Mode of Action
For instance, they can react with N2O5 in an organic solvent to form N-nitropyridinium ion . This ion can then react with SO2/HSO3– in water to form 3-nitropyridine .
Biochemical Pathways
Nitropyridines are often used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of organoboron reagents with palladium (II) complexes .
Result of Action
Nitropyridines are often used in the synthesis of various pharmaceuticals, suggesting they may have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
5-Bromo-4-Methyl-2-Nitropyridine is known to participate in Suzuki–Miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound can interact with various enzymes, proteins, and other biomolecules, although specific interactions have not been extensively documented .
Cellular Effects
Exposure to this compound has been reported to cause methemoglobinemia, hemolytic anemia, rhabdomyolysis, and acute renal failure . It can be absorbed through the skin and respiratory tract, resulting in these systemic effects .
Molecular Mechanism
It is speculated that this compound could oxidize hemoglobin to Met-Hb, causing cellular and tissue damage and oxidative hemolysis .
Temporal Effects in Laboratory Settings
It is known that the compound can cause delayed encephalopathy, which was confirmed 82 days after exposure .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known that the compound is toxic and can cause serious health effects, including methemoglobinemia and delayed encephalopathy .
Metabolic Pathways
It is known that the compound can participate in Suzuki–Miyaura coupling reactions .
Transport and Distribution
It is known that the compound can be absorbed through the skin and respiratory tract .
Subcellular Localization
Given its biochemical properties and cellular effects, it is likely that the compound can interact with various subcellular structures .
Properties
IUPAC Name |
5-bromo-4-methyl-2-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-2-6(9(10)11)8-3-5(4)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAONQSRAXEGMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1225278-70-5 | |
Record name | 5-bromo-4-methyl-2-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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